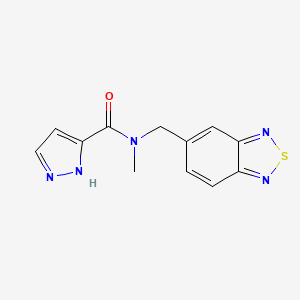
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a selective inhibitor of histone acetyltransferase (HAT) activity, which is an important epigenetic mechanism that regulates gene expression. In
Mécanisme D'action
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a selective inhibitor of the HAT activity of the p300/CBP protein. HATs catalyze the acetylation of lysine residues on histone proteins, which plays a crucial role in regulating gene expression. The p300/CBP protein is a transcriptional coactivator that interacts with various transcription factors to regulate gene expression. By inhibiting the HAT activity of p300/CBP, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the acetylation of histone proteins and the subsequent activation of oncogenic genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in lab experiments is its selectivity for the p300/CBP protein. This selectivity allows for the specific inhibition of oncogenic gene expression without affecting the expression of normal genes. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent and selective inhibitors of the p300/CBP protein. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole for cancer treatment. Finally, research is needed to explore the potential applications of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with thioacetamide to form 4-chlorobenzothiazole. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form 4-(2-thienyl)-2-(4-chlorophenyl)thiazole. The final step involves the reaction of this intermediate with hydrazine hydrate to form 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole works by inhibiting the HAT activity of the p300/CBP protein, which is overexpressed in many cancers. This inhibition leads to the downregulation of oncogenic genes, resulting in the suppression of cancer cell growth.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S2/c18-12-5-7-13(8-6-12)20-15(17-4-2-10-22-17)11-14(19-20)16-3-1-9-21-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCZYMEYDSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)